

Spectroscopic Profile of 4,4'-Diethylbiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Diethylbiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Diethylbiphenyl**, a biphenyl derivative with applications in various fields of chemical research and development. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected key features in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4,4'-Diethylbiphenyl**.

Table 1: Predicted ^1H NMR Data for **4,4'-Diethylbiphenyl**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.50	Doublet	4H	Aromatic H (ortho to ethyl)
~7.25	Doublet	4H	Aromatic H (meta to ethyl)
~2.68	Quartet	4H	-CH ₂ -
~1.25	Triplet	6H	-CH ₃

Note: Data is predicted and may vary from experimental values.

Table 2: Predicted ¹³C NMR Data for **4,4'-Diethylbiphenyl**

Chemical Shift (ppm)	Assignment
~142.0	Aromatic C (para to other ring)
~138.5	Aromatic C (ipso, attached to ethyl)
~128.5	Aromatic C (ortho to ethyl)
~128.0	Aromatic C (meta to ethyl)
~28.5	-CH ₂ -
~15.5	-CH ₃

Note: Data is predicted and may vary from experimental values.

Table 3: Expected IR Absorption Bands for **4,4'-Diethylbiphenyl**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2975-2850	Strong	Aliphatic C-H Stretch (-CH ₂ -, -CH ₃)
~1610, ~1500, ~1450	Medium-Strong	Aromatic C=C Ring Stretch
~1465	Medium	-CH ₂ - Scissoring
~1380	Medium	-CH ₃ Bending
850-800	Strong	para-Disubstituted Benzene C-H Out-of-Plane Bend

Table 4: Expected Mass Spectrometry Data for **4,4'-Diethylbiphenyl**

m/z	Relative Intensity	Assignment
210	High	[M] ⁺ (Molecular Ion)
195	Moderate	[M-CH ₃] ⁺
182	Moderate	[M-C ₂ H ₄] ⁺
167	Moderate	[M-C ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4,4'-Diethylbiphenyl** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16-32 scans

with a relaxation delay of 1-2 seconds.

- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **4,4'-Diethylbiphenyl**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

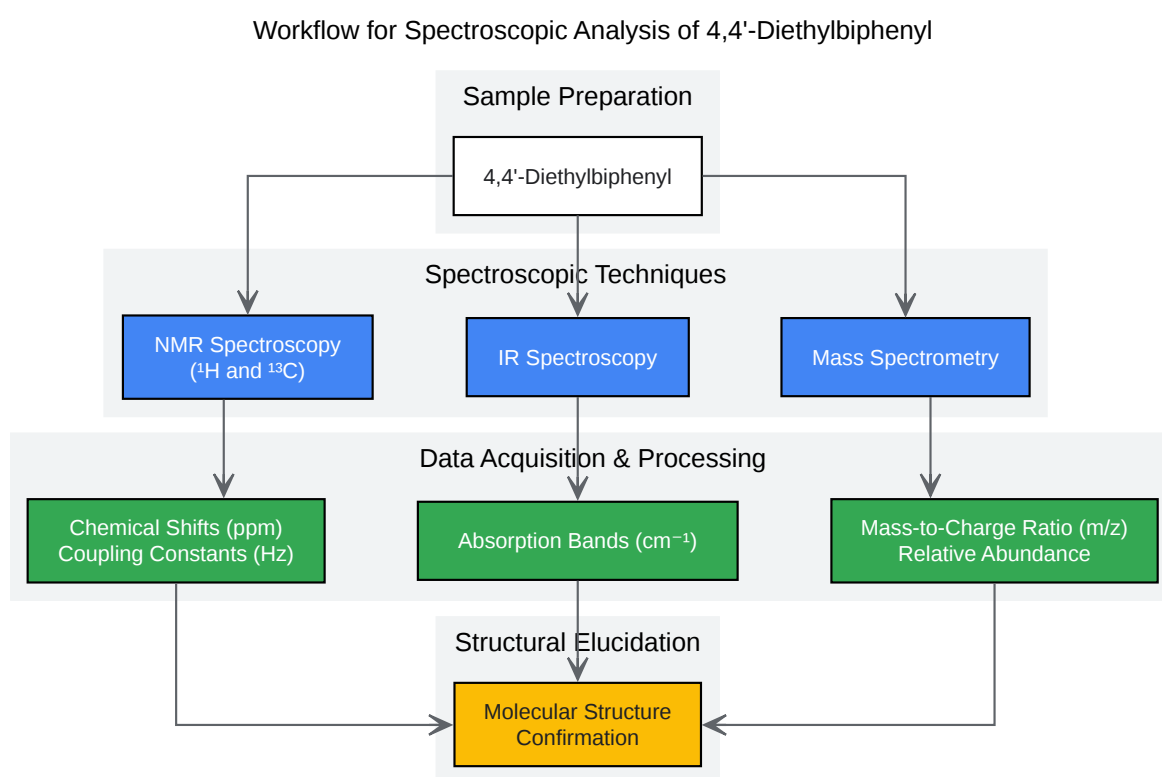
3. Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **4,4'-Diethylbiphenyl** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, non-polar molecules like **4,4'-Diethylbiphenyl**. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as **4,4'-Diethylbiphenyl**.



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Caption: A diagram illustrating the general workflow of spectroscopic analysis.

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